molecular formula C12H15FN4O2 B2801082 7-(5-Fluoropyrimidin-2-yl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one CAS No. 2309541-06-6

7-(5-Fluoropyrimidin-2-yl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one

Cat. No.: B2801082
CAS No.: 2309541-06-6
M. Wt: 266.276
InChI Key: ADLXRNYZPHPLRI-UHFFFAOYSA-N
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Description

7-(5-Fluoropyrimidin-2-yl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one is a complex heterocyclic compound that features a fluoropyrimidine moiety

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is often implicated in cancer progression.

Mode of Action

The compound interacts with CDK8 by upregulating miR-26b-5p , a type of microRNA . MicroRNAs are small non-coding RNA molecules that function in RNA silencing and post-transcriptional regulation of gene expression. The upregulation of miR-26b-5p leads to the downregulation of CDK8 .

Biochemical Pathways

The compound’s action affects the NF-κB/p65 signaling pathway . This pathway plays a key role in regulating the immune response to infection and has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development. The compound upregulates miR-26b-5p, which in turn inhibits the NF-κB/p65 signaling pathway by targeting CDK8 .

Result of Action

The compound promotes apoptosis in HepG2 cells, a human liver cancer cell line . It also inhibits the proliferation, migration, and invasion of these cells . The compound’s upregulation of miR-26b-5p leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-Fluoropyrimidin-2-yl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 5-fluoropyrimidine with a suitable amine to form an intermediate, which is then cyclized under specific conditions to yield the desired oxazepinone structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-(5-Fluoropyrimidin-2-yl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

7-(5-Fluoropyrimidin-2-yl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(5-Fluoropyrimidin-2-yl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one is unique due to its specific combination of a fluoropyrimidine moiety with an oxazepinone ring. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

IUPAC Name

7-(5-fluoropyrimidin-2-yl)-5,5a,6,8,9,9a-hexahydro-1H-pyrido[4,3-e][1,4]oxazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4O2/c13-9-3-14-12(15-4-9)17-2-1-10-8(5-17)6-19-7-11(18)16-10/h3-4,8,10H,1-2,5-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLXRNYZPHPLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1NC(=O)COC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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